molecular formula C7H9NO2 B13673654 3-(Hydroxymethyl)-5-methylpyridin-2-ol

3-(Hydroxymethyl)-5-methylpyridin-2-ol

Cat. No.: B13673654
M. Wt: 139.15 g/mol
InChI Key: GTTUMKFQRZTTEY-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methylpyridin-2-ol is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxymethyl group at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-methylpyridin-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-pyridinemethanol with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 3-position. The reaction typically proceeds as follows:

    Starting Material: 5-methyl-2-pyridinemethanol

    Reagent: Formaldehyde

    Conditions: Basic conditions (e.g., NaOH or KOH)

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-5-methylpyridin-2-ol

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Hydroxymethyl)-5-methylpyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets and pathways.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows the compound to form hydrogen bonds with biological molecules, facilitating its binding to enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)pyridine: Lacks the methyl group at the 5-position.

    5-Methyl-2-pyridinemethanol: Lacks the hydroxymethyl group at the 3-position.

    2,3-Dihydroxy-5-methylpyridine: Contains an additional hydroxyl group at the 2-position.

Uniqueness

3-(Hydroxymethyl)-5-methylpyridin-2-ol is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-(hydroxymethyl)-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H9NO2/c1-5-2-6(4-9)7(10)8-3-5/h2-3,9H,4H2,1H3,(H,8,10)

InChI Key

GTTUMKFQRZTTEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1)CO

Origin of Product

United States

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